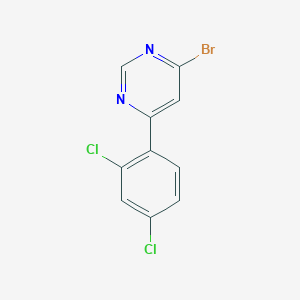

4-Bromo-6-(2,4-dichlorophenyl)pyrimidine

Description

Properties

IUPAC Name |

4-bromo-6-(2,4-dichlorophenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrCl2N2/c11-10-4-9(14-5-15-10)7-2-1-6(12)3-8(7)13/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNXZGPWZPZTPMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=CC(=NC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Pyrimidine derivatives are known to interact with a wide range of biological targets, including enzymes, receptors, and nucleic acids .

Mode of Action

Pyrimidine derivatives are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or direct binding to nucleic acids .

Biochemical Pathways

Pyrimidine derivatives are known to be involved in a wide range of biochemical pathways, including dna synthesis, signal transduction, and enzymatic reactions .

Pharmacokinetics

Pyrimidine derivatives are generally well absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

Pyrimidine derivatives are known to exert a wide range of biological effects, including anti-inflammatory, antiviral, and anticancer activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-6-(2,4-dichlorophenyl)pyrimidine. Factors such as temperature, pH, and the presence of other substances can affect the compound’s solubility, stability, and interaction with its targets .

Biochemical Analysis

Biochemical Properties

4-Bromo-6-(2,4-dichlorophenyl)pyrimidine is known to interact with several enzymes and proteins, influencing various biochemical reactions. One of the key interactions is with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system. The compound inhibits acetylcholinesterase activity, leading to an accumulation of acetylcholine, which can affect nerve signal transmission. Additionally, 4-Bromo-6-(2,4-dichlorophenyl)pyrimidine has been shown to interact with other biomolecules, such as DNA topoisomerase II, influencing DNA replication and repair processes.

Cellular Effects

The effects of 4-Bromo-6-(2,4-dichlorophenyl)pyrimidine on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). The compound can induce oxidative stress by increasing the levels of ROS, which can lead to cellular damage and apoptosis. Furthermore, 4-Bromo-6-(2,4-dichlorophenyl)pyrimidine affects gene expression by modulating the activity of transcription factors and other regulatory proteins. This modulation can result in altered cellular metabolism and function.

Molecular Mechanism

At the molecular level, 4-Bromo-6-(2,4-dichlorophenyl)pyrimidine exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine. This binding interaction is crucial for its role in modulating nerve signal transmission. Additionally, the compound can inhibit DNA topoisomerase II by stabilizing the enzyme-DNA complex, preventing the re-ligation of DNA strands and thereby interfering with DNA replication and repair. These molecular interactions highlight the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-6-(2,4-dichlorophenyl)pyrimidine have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods. Long-term exposure to the compound has been shown to result in sustained inhibition of acetylcholinesterase activity and prolonged oxidative stress in cells. These temporal effects are important for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

Studies on animal models have demonstrated that the effects of 4-Bromo-6-(2,4-dichlorophenyl)pyrimidine vary with dosage. At lower doses, the compound can effectively inhibit acetylcholinesterase activity without causing significant adverse effects. At higher doses, it can induce toxic effects, including severe oxidative stress, cellular damage, and behavioral changes. These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize potential toxicity.

Metabolic Pathways

4-Bromo-6-(2,4-dichlorophenyl)pyrimidine is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes. The metabolites produced can further interact with various biomolecules, influencing metabolic flux and altering metabolite levels. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of 4-Bromo-6-(2,4-dichlorophenyl)pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These transport and distribution mechanisms are essential for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

4-Bromo-6-(2,4-dichlorophenyl)pyrimidine exhibits specific subcellular localization patterns. It has been observed to accumulate in the cytoplasm and nucleus, where it can exert its biochemical effects. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. This subcellular localization is critical for its activity and function within the cell.

Biological Activity

4-Bromo-6-(2,4-dichlorophenyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, featuring bromine and dichlorophenyl substituents, suggests a range of interactions with biological targets, making it a candidate for various therapeutic applications.

- Molecular Formula : C10H6BrCl2N3

- Molecular Weight : 304.48 g/mol

- Structure : The compound consists of a pyrimidine ring substituted at the 4-position with a bromine atom and at the 6-position with a 2,4-dichlorophenyl group.

Biological Activity Overview

The biological activity of 4-Bromo-6-(2,4-dichlorophenyl)pyrimidine has been studied in various contexts, including its role as an enzyme inhibitor and its potential anticancer properties. The following sections detail specific activities and findings from recent studies.

Anticancer Activity

Recent studies have indicated that 4-Bromo-6-(2,4-dichlorophenyl)pyrimidine exhibits significant anticancer properties through multiple mechanisms:

-

Inhibition of Kinase Activity :

- The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition leads to reduced proliferation of cancer cells.

- Case Study : In vitro assays demonstrated that concentrations as low as 10 µM resulted in a significant decrease in cell viability in various cancer cell lines, including breast and lung cancer models .

-

Apoptotic Induction :

- The compound triggers apoptosis in cancer cells by activating intrinsic pathways. Flow cytometry analysis revealed increased annexin V binding, indicating early apoptotic events.

- Research Findings : A study reported an IC50 value of approximately 15 µM for inducing apoptosis in MDA-MB-231 breast cancer cells .

Enzyme Inhibition

4-Bromo-6-(2,4-dichlorophenyl)pyrimidine has also been evaluated for its inhibitory effects on specific enzymes:

- Tyrosinase Inhibition :

- Cyclooxygenase (COX) Inhibition :

Structure-Activity Relationship (SAR)

The presence of the bromine and dichlorophenyl groups significantly influences the biological activity of 4-Bromo-6-(2,4-dichlorophenyl)pyrimidine:

- Bromine Substitution : Enhances lipophilicity and may improve binding affinity to hydrophobic pockets in target proteins.

- Dichlorophenyl Group : Provides additional steric hindrance and electronic effects that can modulate the interaction with biological targets.

Data Tables

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 4-Bromo-6-(2,4-dichlorophenyl)pyrimidine involves several methods that optimize yield and purity. For example, one method utilizes solid acid catalysts to enhance the efficiency of the synthesis process. This approach not only simplifies the reaction but also allows for high yields and purity of the final product, making it suitable for further applications in drug development .

Antimicrobial Activity

Research has shown that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. In a study focusing on various substituted pyrimidines, 4-Bromo-6-(2,4-dichlorophenyl)pyrimidine demonstrated effectiveness against Gram-negative bacteria such as Escherichia coli, while showing limited activity against Gram-positive strains like Staphylococcus aureus. This selective antimicrobial activity suggests its potential use in developing targeted antibacterial agents .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives. Specifically, compounds similar to 4-Bromo-6-(2,4-dichlorophenyl)pyrimidine have been found to inhibit cyclooxygenase-2 (COX-2) activity, an enzyme involved in inflammation pathways. The IC50 values for these compounds were comparable to established anti-inflammatory drugs like celecoxib, indicating their potential as therapeutic agents for inflammatory conditions .

Antinociceptive Activity

In addition to its antimicrobial and anti-inflammatory effects, 4-Bromo-6-(2,4-dichlorophenyl)pyrimidine has shown promise in pain relief studies. In animal models, certain derivatives exhibited significant antinociceptive responses comparable to that of aspirin, suggesting potential applications in pain management therapies .

Cosmetic Industry Applications

The compound also finds applications in cosmetic formulations due to its stability and effectiveness as a skin-conditioning agent. Its role as a film former and emulsifier makes it valuable in developing products aimed at improving skin hydration and texture . The incorporation of such compounds into cosmetic formulations is guided by regulatory standards ensuring safety and efficacy prior to market release.

Case Studies and Research Findings

Comparison with Similar Compounds

Table 1: Key Structural Analogs of 4-Bromo-6-(2,4-dichlorophenyl)pyrimidine

Key Observations :

- Halogenation Patterns: Bromine at the 4-position (target compound) vs.

- Aryl Substituents : The 2,4-dichlorophenyl group is common in analogs like 16a and 9b, contributing to hydrophobic interactions in biological targets. Replacement with methoxy groups (9b) introduces hydrogen-bonding capacity .

- Hybrid Scaffolds : Pyrrolo[2,3-d]pyrimidine derivatives (e.g., 16a) incorporate fused rings, enhancing planar rigidity compared to the simpler pyrimidine core of the target compound .

Key Observations :

Table 3: Reported Bioactivities of Structural Analogs

Key Observations :

- Antifungal Activity: Compound 4f (non-brominated) shows moderate anticandidal activity, suggesting that bromination may enhance or alter target selectivity .

- Anticancer Potential: Pyrrolo[2,3-d]pyrimidine derivatives (e.g., 16a) exhibit potent cytotoxicity, likely due to planar structure facilitating DNA intercalation or kinase inhibition .

Physicochemical and Spectral Properties

- IR Spectroscopy : C=N and C=C stretches in 4f (1620–1552 cm⁻¹) align with pyrimidine ring vibrations, while brominated analogs show shifts due to increased electron-withdrawing effects .

- NMR Data : The 2,4-dichlorophenyl group in 16a resonates at δ 7.53–7.88 ppm (¹H-NMR), consistent with aromatic protons in electron-deficient environments .

Preparation Methods

Multi-Step Synthesis via Pyrimidine Precursors and Cross-Coupling

A typical synthetic route starts from a pyrimidine derivative, which undergoes palladium-catalyzed cross-coupling with 2,4-dichlorophenyl boronic acid or halide to introduce the 2,4-dichlorophenyl group at the 6-position. Subsequently, bromination at the 4-position is achieved using NBS or other brominating agents under controlled conditions to yield the target compound.

Stepwise Synthesis from p-Bromophenyl Precursors (Adapted from Related Pyrimidine Chloride Derivatives)

Although direct literature on 4-Bromo-6-(2,4-dichlorophenyl)pyrimidine is limited, related pyrimidine derivatives such as 5-(4-bromophenyl)-4,6-dichloropyrimidine have well-documented preparation methods that can be adapted. The process involves:

Step 1: Esterification

p-Bromophenylacetic acid is reacted with methanol in the presence of a solid acid catalyst under reflux to form methyl p-bromophenylacetate with high yield (~94-95%).Step 2: Formation of Dimethyl Carbonate Intermediate

The ester intermediate is reacted with sodium methoxide and dimethyl carbonate under nitrogen atmosphere at elevated temperature (~75°C) to generate a key intermediate.Step 3: Cyclization and Chlorination

The intermediate undergoes cyclization and chlorination using reagents such as phosphorus oxychloride (POCl3) and N,N-dimethylaminopyridine or N,N-dimethylaniline as catalysts in toluene solvent at temperatures ranging from 20°C to 105°C. This step converts the intermediate into 5-(4-bromophenyl)-4,6-dichloropyrimidine.Step 4: Workup and Purification

The reaction mixture is quenched with water and extracted with toluene. The combined organic phases are concentrated under reduced pressure, followed by ethanol addition, stirring, filtration, and drying to afford the final product with yields around 85-86%.

The overall yield for this multi-step process is approximately 73% based on individual step yields.

Comparative Data Table of Key Preparation Steps

| Step | Reactants/Conditions | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | p-Bromophenylacetic acid + Methanol + Acid catalyst | Reflux (~65-70) | 5.5 - 6 hours | 94-95 | Esterification, catalyst recovered by filtration |

| 2 | Intermediate 1 + Sodium methoxide + Dimethyl carbonate | 75 | 6 hours | - | Formation of dimethyl carbonate intermediate |

| 3 | Intermediate 2 + POCl3 + N,N-dimethylaminopyridine + Toluene | 20-105 | 3-5 hours | - | Cyclization and chlorination |

| 4 | Workup: Extraction, solvent removal, ethanol treatment | 10-35 | 1-2 hours | 85-86 | Purification and isolation of product |

Research Findings and Notes

- The use of solid acid catalysts in the esterification step improves reaction efficiency and facilitates catalyst recovery.

- Phosphorus oxychloride is a key reagent for chlorination and cyclization, enabling the formation of the pyrimidine ring with dichloro substitution.

- The bromination at the 4-position is typically achieved post-pyrimidine formation using selective brominating agents such as NBS, ensuring regioselectivity.

- The synthetic route is robust, scalable, and yields high purity products suitable for further functionalization in medicinal chemistry.

- Alternative methods involving nucleophilic aromatic substitution or palladium-catalyzed cross-coupling are also viable, especially for introducing the 2,4-dichlorophenyl group.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.